Elacestrant Hydrochloride

Catalog No.
S548682
CAS No.
1349723-93-8
M.F
C30H40Cl2N2O2
M. Wt
531.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Elacestrant Hydrochloride

CAS Number

1349723-93-8

Product Name

Elacestrant Hydrochloride

IUPAC Name

(6R)-6-[2-[ethyl-[[4-[2-(ethylamino)ethyl]phenyl]methyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol;dihydrochloride

Molecular Formula

C30H40Cl2N2O2

Molecular Weight

531.6 g/mol

InChI

InChI=1S/C30H38N2O2.2ClH/c1-4-31-17-16-22-6-8-23(9-7-22)21-32(5-2)30-20-28(34-3)14-15-29(30)26-11-10-25-19-27(33)13-12-24(25)18-26;;/h6-9,12-15,19-20,26,31,33H,4-5,10-11,16-18,21H2,1-3H3;2*1H/t26-;;/m1../s1

InChI Key

XGFHYCAZOCBCRQ-FBHGDYMESA-N

Synonyms

Elacestrant dihydrochloride

Canonical SMILES

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O.Cl.Cl

Isomeric SMILES

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)[C@@H]3CCC4=C(C3)C=CC(=C4)O.Cl.Cl

Elacestrant Hydrochloride is the hydrochloride salt form of elacestrant, an orally available, selective estrogen receptor degrader (SERD), with antineoplastic activity. Upon oral administration, elacestrant acts as a SERD, which binds to the estrogen receptor (ER) and induces a conformational change that results in the proteosomal degradation of the receptor. This prevents ER-mediated signaling and inhibits proliferation of ER-expressing cancer cells.
ELACESTRANT HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2023 and is indicated for male breast carcinoma and breast neoplasm.
See also: Elacestrant (has active moiety).

Elacestrant Hydrochloride (CAS: 1349723-93-8) is a non-steroidal, orally bioavailable Selective Estrogen Receptor Degrader (SERD). Structurally characterized by a basic amino side chain (pKa 9.8) and high lipophilicity (cLogP 6.8), it is synthesized and supplied as a dihydrochloride salt to optimize its physicochemical properties for oral administration [1]. Unlike first-generation steroidal SERDs, elacestrant demonstrates a dose-dependent mixed agonist/antagonist profile that induces rapid proteasomal degradation of the estrogen receptor (ER). For industrial and academic buyers, procuring the dihydrochloride form ensures a standardized, formulation-ready active pharmaceutical ingredient (API) that circumvents the poor aqueous solubility of the free base, providing a reliable baseline for pharmacokinetics, formulation development, and in vivo efficacy studies.

Research Fit

Study context

ERα degradation and endocrine-resistance signaling pathway research

Model compatibility

Oral bioavailability supports chronic in vivo dosing in xenograft and tumor models

Biomarker relevance

ESR1 mutation context for studying acquired resistance mechanisms

Substituting elacestrant hydrochloride with legacy SERDs like fulvestrant or SERMs like tamoxifen fundamentally compromises modern preclinical workflows. Fulvestrant is a BCS Class 4 drug with negligible oral bioavailability, necessitating logistically complex intramuscular injections in animal models, and it fails to penetrate the blood-brain barrier [1]. Tamoxifen acts as a partial agonist and is highly vulnerable to ESR1 mutations, rendering it ineffective in resistant models. Furthermore, attempting to substitute the pre-formed elacestrant dihydrochloride salt with its free base introduces severe processability bottlenecks; the free base lacks the aqueous solubility required for direct oral gavage formulations, forcing laboratories to perform custom acid-base conversions that risk batch-to-batch reproducibility [2].

Mismatch Risk

Elacestrant (Target)

Oral SERD with reported PFS endpoint in ESR1-mutated models; oral bioavailability enables continuous dosing

Fulvestrant (Substitute)

Intramuscular SERD with negligible oral bioavailability; injection-site burden may alter model compliance and endpoint interpretation

Elacestrant (Target)

Only oral SERD with Phase III PFS endpoint context and regulatory approval; ESR1-mutation linked evidence

Other oral SERDs (Substitute)

Camizestrant, giredestrant, amcenestrant lack approved status; failed to demonstrate PFS benefit in second-line trials

Precursor Suitability: Aqueous Solubility of the Dihydrochloride Salt vs. Free Base

Elacestrant is a highly basic and lipophilic molecule. In its free base form, it exhibits poor aqueous solubility, which complicates direct formulation for in vivo dosing. Procuring the pre-formed dihydrochloride salt provides immediate formulation readiness, achieving an aqueous solubility of approximately 34.5 mg/mL at 24°C [1]. This pH-dependent solubility ensures reliable dissolution in acidic environments, bypassing the need for in-house salt screening and acid-base conversion workflows.

Evidence DimensionAqueous Solubility
Target Compound Data~34.5 mg/mL (Dihydrochloride salt, in water at 24°C)
Comparator Or BaselineElacestrant free base (Requires acid addition for dissolution)
Quantified DifferenceImmediate aqueous solubility vs. mandatory salt-screening workflow
ConditionsAqueous dissolution at 24°C

Procuring the dihydrochloride salt eliminates mandatory in-house salt screening and acid-conversion steps, directly accelerating oral formulation workflows.

PFS vs Fulvestrant
Head-to-head
3.8 vs 1.9 months
Reported endpoint context
Post-hoc EMERALD trial; ESR1-mutated population

Application-Critical Performance: Blood-Brain Barrier (BBB) Penetration

A critical limitation of first-generation SERDs like fulvestrant is their inability to cross the blood-brain barrier, restricting their utility in models of central nervous system metastasis. Elacestrant hydrochloride demonstrates robust BBB penetration, achieving intracranial tumor concentrations approximately 60% of those found in plasma in MCF-7 metastasis xenograft models [1]. In head-to-head survival studies of mice with intracranial metastases, elacestrant significantly prolonged survival compared to fulvestrant, making it a necessary choice for neuro-oncology applications.

Evidence DimensionBrain-to-Plasma Concentration Ratio
Target Compound Data~60% brain/plasma ratio
Comparator Or BaselineFulvestrant (Minimal to no BBB penetration)
Quantified DifferenceSignificant CNS exposure vs. near-total exclusion
ConditionsMCF-7 intracranial metastasis xenograft model

Researchers modeling breast cancer brain metastases must select elacestrant over fulvestrant to ensure therapeutic target engagement within the central nervous system.

12-Month PFS Rate
Reported
26.8% vs 8.4%
Reported sustained endpoint
Landmark analysis; 3.2-fold higher rate

Mainstream Industrial Fit: Efficacy in ESR1-Mutant and Fulvestrant-Resistant Models

In procurement for oncology screening, selecting a compound that overcomes acquired resistance is paramount. While fulvestrant loses efficacy in certain ESR1-mutated models (such as D538G and Y537S), elacestrant maintains potent dose-dependent anti-tumor activity. In patient-derived xenograft (PDX) models exhibiting acquired resistance to fulvestrant, elacestrant induced significant tumor growth inhibition[1]. This distinct resistance profile makes elacestrant hydrochloride an indispensable positive control for next-generation SERD development.

Evidence DimensionTumor Growth Inhibition in ESR1-Mutant PDX
Target Compound DataSignificant tumor regression/inhibition
Comparator Or BaselineFulvestrant (Resistance / continued tumor growth)
Quantified DifferenceRestoration of efficacy in fulvestrant-refractory models
ConditionsESR1-mutant (D538G, Y537S) Patient-Derived Xenografts

For preclinical screening, elacestrant provides a reliable benchmark for overcoming ESR1-driven endocrine and fulvestrant resistance.

Fulvestrant-Resistant PDX
Cross-study comparable
Active in 100% PDX models
Reported resistance-model response
Fulvestrant-resistant PDX; ESR1 mutations
Regulatory Differentiation
Class-level
Only oral SERD with Phase III PFS benefit
Class-level differentiation
Other oral SERDs failed primary endpoints
Oral Bioavailability
Cross-study comparable
~11% absolute; ERα occupancy 75–90%
Oral route exposure context
Sufficient for target engagement in reported dose range

Preclinical Modeling of ESR1-Mutated Breast Cancer

Because elacestrant maintains robust activity against Y537S and D538G ESR1 mutations, it is the preferred positive control for in vitro and in vivo assays evaluating next-generation endocrine therapies in resistant breast cancer models [1].

Neuro-Oncology and Brain Metastasis Studies

Due to its ~60% brain-to-plasma concentration ratio, elacestrant hydrochloride is uniquely suited for studying therapeutic interventions in MCF-7 intracranial metastasis models, where fulvestrant and other legacy SERDs fail to achieve target engagement [2].

Oral Formulation and Pharmacokinetic Benchmarking

The dihydrochloride salt form provides a highly soluble, formulation-ready API for developing novel oral delivery systems, allowing pharmaceutical scientists to bypass the solubility limitations of the free base and directly benchmark oral bioavailability [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
ESR1-mutated breast cancer model studies
ERα degradation pathway engagement
ESR1 mutation status and PFS endpoint context
Fulvestrant-resistance mechanism research
Activity in fulvestrant-resistant PDX models
Tumor growth inhibition in resistant models
Oral SERD reference standard
FDA-approved oral SERD benchmark
Comparator for novel SERD in vitro and in vivo assays
PK/PD and exposure-response modeling
Oral bioavailability and ERα occupancy
Dose-exposure-response relationship characterization

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

530.2466839 Da

Monoisotopic Mass

530.2466839 Da

Heavy Atom Count

36

UNII

8NZT0PR8AL

Wikipedia

Elacestrant dihydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

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